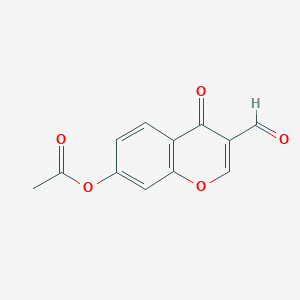
3-formyl-4-oxo-4H-chromen-7-yl acetate
Vue d'ensemble
Description
3-formyl-4-oxo-4H-chromen-7-yl acetate is a compound that belongs to the class of organic compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran-2-one moiety. The compound is of interest due to its potential as a precursor in the synthesis of new coumarin derivatives with significant biological and pharmacological properties .
Synthesis Analysis
The synthesis of related coumarin derivatives has been explored in various studies. For instance, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was established through a Vilsmeier reaction and oxidation by Jones reagent . Additionally, new derivatives of 3-(4-oxo-4H-chromen-3-yl) compounds were synthesized via a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of reactions involving the chromen-4-one core .
Molecular Structure Analysis
The molecular structure of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, a compound similar to 3-formyl-4-oxo-4H-chromen-7-yl acetate, was determined using experimental and theoretical methods. The structural parameters, including bond lengths and angles, were calculated and compared with the experimentally determined crystal structure. The study utilized Hirshfeld surfaces and fingerprint plots analysis to analyze intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The reactivity of the chromen-4-one core allows for the synthesis of various derivatives through different chemical reactions. For example, the synthesis of novel furo[3,2-c]chromen-4-ones was achieved via a four-component reaction involving Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction . This demonstrates the chromen-4-one core's ability to undergo complex reactions to form biologically relevant structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are closely related to their molecular structure. The spectroscopic properties such as FT-IR, NMR, and UV-Vis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate were analyzed both experimentally and theoretically. The study provided insights into the electronic structure of the molecule through Natural Bond Orbitals (NBOs), Quantum Theory of Atoms in Molecules (QTAIM), Non-linear Optical parameter (NLO), and Mapped Molecular Electrostatic Potential (MEP) surface analyses . These analyses are crucial for understanding the interaction of the compound with biological targets, as indicated by molecular docking calculations with Tyrosyl DNA-Phosphodiesterase 1 (TDP1) .
Applications De Recherche Scientifique
-
- Summary of Application : “3-formyl-4-oxo-4H-chromen-7-yl acetate” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes from its use in proteomics research are not provided in the source .
-
Optical and Quantum Electronics
- Summary of Application : This compound is used in the study of structural, optical, and photoelectrical properties .
- Methods of Application : The compound is studied using DFT/B3LYB/6-311++G (d,p) at the level of theory. The geometrical parameters, bond lengths and bond angles have been discussed .
- Results or Outcomes : The presence of phosphorus and sulfur atoms changed the planarity of the parent compound 1 by the range from −11 to 125°. The electronic parameter and dipole moment of these compounds in the ground state theoretically is analyzed by computing HOMO and LUMO pictures .
-
Preparation of Novel Compounds
- Summary of Application : “3-formyl-4-oxo-4H-chromen-7-yl acetate” may be used in the preparation of a library of novel (E)-3- (2-arylcarbonyl-3- (arylamino)allyl)-4 H -chromen-4-ones .
- Methods of Application : The compound is used in three-component domino reactions with (E)-3- (dimethylamino)-1-arylprop-2-en-1-ones and anilines under catalyst-free conditions .
- Results or Outcomes : The specific results or outcomes from its use in the preparation of novel compounds are not provided in the source .
-
- Summary of Application : This compound has been used in the synthesis of new coumarin derivatives, which have shown significant antimicrobial activity .
- Methods of Application : The compound is used in the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
- Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them are found to be potent antimicrobial agents .
-
- Summary of Application : “3-formyl-4-oxo-4H-chromen-7-yl acetate” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes from its use in proteomics research are not provided in the source .
- Chemical Research
- Summary of Application : This compound is used in chemical research .
- Methods of Application : The specific methods of application in chemical research are not provided in the source .
- Results or Outcomes : The specific results or outcomes from its use in chemical research are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(3-formyl-4-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREHGEVVMNNOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356065 | |
| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-4-oxo-4H-chromen-7-yl acetate | |
CAS RN |
42059-49-4 | |
| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




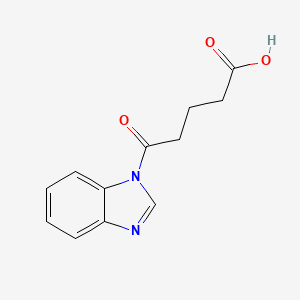
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
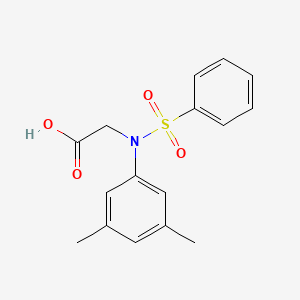

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

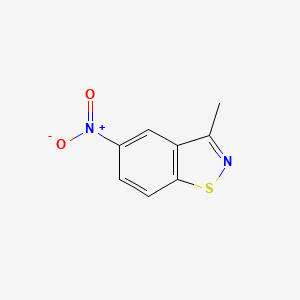
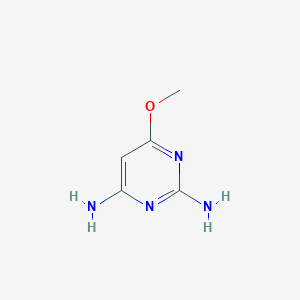
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)
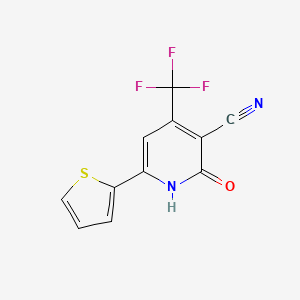
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
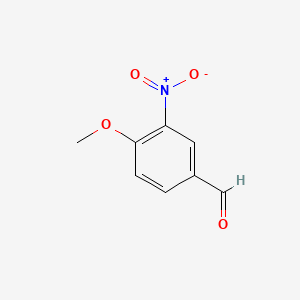
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)